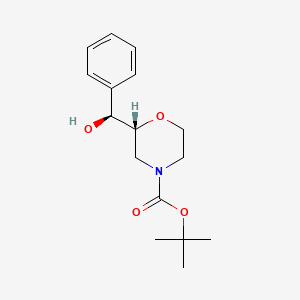
アキトレチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acitretin-d3, also known as Acitretin-d3, is a useful research compound. Its molecular formula is C₂₁H₂₃D₃O₃ and its molecular weight is 329.45. The purity is usually 95%.
BenchChem offers high-quality Acitretin-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acitretin-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. 皮膚がんの予防と治療 アキトレチンは、ビタミンAの誘導体であり、非メラノーマ皮膚がんの予防と治療に有効であることがわかっています {svg_1}. アキトレチンは、増殖、分化、血管新生、免疫調節など、皮膚内のさまざまな生物学的プロセスを調節します {svg_2}. 局所および全身レチノイドの両方が、非メラノーマ皮膚がんの予防薬および治療薬として臨床試験で調査されています {svg_3}.
2. 小児および青年期の皮膚科治療 アキトレチンなどの全身レチノイドの投与は、小児および青年期の皮膚科治療に影響を与えます {svg_4}. アキトレチンは、表皮の分化、増殖、免疫調節効果を調節することがわかっています {svg_5}. ほとんどの全身性乾癬治療とは異なり、アキトレチンは免疫抑制効果がないことがわかっているため、すでに免疫不全または脆弱な患者に用いることができます {svg_6}.
神経学的研究
アキトレチンの、思春期のマウスにおける脳脂質代謝への影響を理解するための研究が行われています {svg_7}. この研究は、脂質の不均衡は、若い成人に至るまでの人間の脳の発達にとって有害となる可能性があるため、重要です {svg_8}.
クロマトグラフィー分離と定量化
人間の血漿中における全トランスアキトレチンと13-シスアキトレチンのクロマトグラフィー分離と定量化のための、選択的、高感度、高スループットな液体クロマトグラフィー-タンデム質量分析法(LC-ESI-MS / MS)が開発され、検証されました {svg_9}.
治療薬モニタリング
テラトジェネシス(奇形発生)の問題やその他の副作用があるため、このクラスの化合物の治療薬モニタリングは重要です {svg_10}. したがって、エトレチネート、アキトレチン、13-シスアキトレチンの定量のための、グラジエント溶出、カラム切り替え、UV検出を含む自動化された方法が開発されました {svg_11}.
レチノイドシグナル伝達経路
アキトレチンは核レチノイン酸受容体(RARs)を活性化し、細胞分化の誘導、細胞増殖の阻害、組織浸潤の阻害をもたらします {svg_12}.
作用機序
Target of Action
Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .
Biochemical Pathways
Acitretin-d3 affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
Acitretin-d3 is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .
Result of Action
The action of Acitretin-d3 results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .
Action Environment
The action, efficacy, and stability of Acitretin-d3 can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, Acitretin-d3 can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .
生化学分析
Biochemical Properties
13-cis-Acitretin-D3, as a metabolite of Acitretin, plays a role in biochemical reactions similar to its parent compound. It interacts with specific receptors in the skin, such as retinoid receptors RXR and RAR, which help normalize the growth cycle of skin cells .
Cellular Effects
13-cis-Acitretin-D3 influences cell function by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . It reduces the thickening of the skin, plaque formation, and scaling .
Molecular Mechanism
The mechanism of action of 13-cis-Acitretin-D3 is believed to be similar to that of Acitretin. It targets specific receptors in the skin, helping to normalize the growth cycle of skin cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-cis-Acitretin-D3 can change over time. For instance, it has been found that a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Dosage Effects in Animal Models
In animal models, the effects of 13-cis-Acitretin-D3 can vary with different dosages. For instance, a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Metabolic Pathways
Following oral absorption, 13-cis-Acitretin-D3 undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .
Transport and Distribution
13-cis-Acitretin-D3 is transported and distributed within cells and tissues. Following oral absorption, it undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) .
Subcellular Localization
Given its role in interacting with specific skin cell receptors, it can be inferred that it may localize to the cell membrane where these receptors are typically found .
特性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(-)-BIS[1-[(1/'S,2/'S,5/'R)-2/'-I-PROPYL-5/'-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE](/img/new.no-structure.jpg)

![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)


![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)



